molecular formula C16H15N5O2 B10874183 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

Cat. No.: B10874183
M. Wt: 309.32 g/mol
InChI Key: PWAZVYMQGXSTMA-UHFFFAOYSA-N
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Description

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the triazine moiety. The final step involves the functionalization of the phenol group.

    Benzimidazole Formation: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Triazine Ring Formation: The triazine ring can be introduced by reacting the benzimidazole intermediate with cyanogen bromide or other suitable triazine precursors.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazine and benzimidazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis or protein function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
  • 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-ethoxyphenol

Uniqueness

The presence of the methoxy group in 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

InChI

InChI=1S/C16H15N5O2/c1-23-13-8-9(6-7-12(13)22)14-19-15(17)20-16-18-10-4-2-3-5-11(10)21(14)16/h2-8,14,22H,1H3,(H3,17,18,19,20)

InChI Key

PWAZVYMQGXSTMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O

Origin of Product

United States

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